molecular formula C10H11Cl2NO B8792350 2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine

2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No. B8792350
M. Wt: 232.10 g/mol
InChI Key: DOWNRRNXMKVXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,6-dichloro-4-(oxan-4-yl)pyridine

InChI

InChI=1S/C10H11Cl2NO/c11-9-5-8(6-10(12)13-9)7-1-3-14-4-2-7/h5-7H,1-4H2

InChI Key

DOWNRRNXMKVXKE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round-bottomed flask containing zinc dust (2.03 g, 31.0 mmol, 1.70 equiv) in N,N-dimethylacetamide (20 mL) was added chlorotrimethylsilane (0.473 mL, 3.65 mmol, 0.200 equiv) and 1,2-dibromoethane (0.318 mL, 3.65 mmol, 0.200 equiv) over 10 min. A solution of 4-bromotetrahydro-2H-pyran (2.88 mL, 25.6 mmol, 1.40 equiv) in N,N-dimethylacetamide (15 mL) was then added to the mixture. After 30 min, the reaction mixture was filtered over Celite and added to a round-bottomed flask containing [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (745 mg, 0.913 mmol, 0.0500 equiv), cuprous iodide (348 mg, 1.83 mmol, 0.100 equiv), and 2,6-dichloro-4-iodo-pyridine (5.00 g, 18.3 mmol, 1.00 equiv). The reaction was then heated to 80° C. for 16 h. After cooling to room temperature, the reaction mixture was filtered over Celite washing with ethyl acetate (3×10 mL) and concentrated to dryness. Purification by flash column chromatography (30:70 ethyl acetate/heptane) furnished the product as a white solid (3.00 g, 71% yield). 1H NMR (CDCl3, 400 MHz), δ: 7.11 (s, 1H), 4.09 (dt, J=11.6, 3.3 Hz, 2H), 3.57-3.42 (m, 2H), 2.85-2.70 (m, 1H), 1.77 (tt, J=7.5, 3.7 Hz, 4H).
Quantity
0.473 mL
Type
reactant
Reaction Step One
Quantity
0.318 mL
Type
reactant
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Three
[Compound]
Name
cuprous iodide
Quantity
348 mg
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
745 mg
Type
catalyst
Reaction Step Four
Yield
71%

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